molecular formula C15H11F3N4O2S B2962001 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396764-86-5

1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B2962001
CAS-Nummer: 1396764-86-5
Molekulargewicht: 368.33
InChI-Schlüssel: MHBLQUFIYLUZTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a triazole-based carboxamide derivative featuring a 1,2,3-triazole core substituted with a 2-hydroxy-2-(thiophen-2-yl)ethyl group at the 1-position and an N-(3,4,5-trifluorophenyl)carboxamide moiety at the 4-position. Triazole derivatives are widely explored for their biological relevance, including kinase inhibition and antimicrobial activity, though specific pharmacological data for this compound remain unreported in the provided evidence .

Eigenschaften

IUPAC Name

1-(2-hydroxy-2-thiophen-2-ylethyl)-N-(3,4,5-trifluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O2S/c16-9-4-8(5-10(17)14(9)18)19-15(24)11-6-22(21-20-11)7-12(23)13-2-1-3-25-13/h1-6,12,23H,7H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBLQUFIYLUZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CN2C=C(N=N2)C(=O)NC3=CC(=C(C(=C3)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Attachment of the Trifluorophenyl Group: The trifluorophenyl group can be incorporated via nucleophilic aromatic substitution or other suitable methods.

    Final Assembly: The final compound is assembled by coupling the triazole, thiophene, and trifluorophenyl intermediates under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions, especially at the positions ortho to the fluorine atoms.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: Hydrogenation catalysts like Pd/C under hydrogen atmosphere.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of partially or fully reduced triazole derivatives.

    Substitution: Formation of substituted trifluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Wirkmechanismus

The mechanism of action of 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and thiophene moieties. These interactions may modulate biological pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-N-(2-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide

  • Structural Differences : The phenyl ring in this analog bears a 2-(trifluoromethoxy) group instead of 3,4,5-trifluorination. The trifluoromethoxy substituent introduces steric bulk and electronic effects distinct from the fully fluorinated aromatic system in the target compound.
  • Molecular Formula : C₁₆H₁₃F₃N₄O₃S (MW: 398.4 g/mol).

1-(3-Fluoro-2-methylphenyl)-5-methyl-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

  • Structural Differences : The triazole core here includes a 5-methyl substituent, and the phenyl ring is modified with a 3-fluoro-2-methyl group. The thiophene is linked via a 2-ethyl chain rather than a hydroxyethyl group.
  • Molecular Formula : C₁₈H₁₇FN₄OS (MW: 368.4 g/mol).

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide (Target Compound) Not explicitly provided Not provided 3,4,5-Trifluorophenyl; hydroxyethyl-thiophene
1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(2-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide C₁₆H₁₃F₃N₄O₃S 398.4 2-(Trifluoromethoxy)phenyl; hydroxyethyl-thiophene
1-(3-fluoro-2-methylphenyl)-5-methyl-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide C₁₈H₁₇FN₄OS 368.4 3-Fluoro-2-methylphenyl; 5-methyltriazole; ethyl-thiophene (no hydroxyl group)

Discussion of Substituent Effects

  • Fluorination Patterns: The 3,4,5-trifluorophenyl group in the target compound maximizes electron-withdrawing effects and lipophilicity, which may enhance membrane permeability compared to mono- or difluorinated analogs .
  • Hydroxyethyl vs. Ethyl Thiophene Linkers : The hydroxyl group in the target compound could improve aqueous solubility via hydrogen bonding, whereas the ethyl chain in the analog from prioritizes hydrophobicity.
  • Triazole Substituents : Methylation at the triazole 5-position () may sterically hinder interactions with enzymatic active sites compared to the unsubstituted triazole in the target compound.

Biologische Aktivität

The compound 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which has garnered significant attention due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its cytotoxic properties and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₁F₃N₄O₂S
  • Molecular Weight : 368.3 g/mol
  • CAS Number : 1396764-86-5

Biological Activity Overview

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit various biological activities including anticancer, antimicrobial, and antiviral properties. The specific compound has shown promising results in preclinical studies.

Anticancer Activity

A study highlighted the antiproliferative activity of related triazole compounds against various leukemia cell lines. The compound demonstrated selective cytotoxicity comparable to established chemotherapeutics like doxorubicin. Notably, it induced morphological changes in cells indicative of apoptosis, such as chromatin condensation and DNA fragmentation .

The mechanism through which this compound exerts its effects appears to involve:

  • Induction of Apoptosis : The compound triggered apoptotic pathways in Jurkat T-cells by disrupting mitochondrial membrane potential and causing DNA damage without directly binding to DNA .
  • Cell Cycle Arrest : Similar triazole derivatives have been shown to cause cell cycle arrest at various phases, contributing to their antiproliferative effects .

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives:

StudyFindings
Demonstrated significant antiproliferative effects against leukemia cell lines with IC50 values comparable to doxorubicin.
Investigated hybrid compounds containing triazole structures that showed enhanced cytotoxicity against MCF-7 breast cancer cells with IC50 values as low as 0.258 μM.
Explored new conjugates of substituted triazoles linked to other heterocycles, showing potential for anticancer applications through molecular modeling and synthesis.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the triazole ring and substituents significantly influence the biological activity. For instance:

  • The presence of electron-withdrawing groups (like trifluoromethyl) enhances cytotoxicity.
  • Hydroxy groups contribute to increased solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling with fluorinated aryl amines. Key steps include:

  • Step 1 : Synthesis of the alkyne precursor (2-hydroxy-2-(thiophen-2-yl)ethyl azide) using thiophene derivatives and azide reagents .
  • Step 2 : CuAAC reaction with 3,4,5-trifluorophenyl isocyanate to form the triazole-carboxamide backbone. Optimize solvent (e.g., DMF vs. THF) and catalyst loading (e.g., CuI vs. CuSO4/sodium ascorbate) to improve yields .
    • Data Note : Yields for analogous triazole derivatives range from 65% (THF) to 82% (DMF) under inert atmospheres .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are conflicting NMR/FT-IR data resolved?

  • Methodology :

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from thiophene (δ 6.8–7.4 ppm) and trifluorophenyl (δ 7.1–7.6 ppm) moieties .
  • FT-IR : Confirm carboxamide C=O stretch (~1680 cm⁻¹) and triazole C-N stretches (~1450 cm⁻¹). Discrepancies in OH stretches (hydroxyethyl group) may arise from solvent interactions (e.g., DMSO vs. CDCl3) .
    • Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography for ambiguous cases .

Q. How can researchers address poor aqueous solubility during in vitro assays?

  • Methodology :

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Derivatization : Introduce hydrophilic groups (e.g., PEGylation) at the hydroxyethyl position while preserving bioactivity .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s selectivity for kinase targets, and how do fluorinated substituents modulate binding affinity?

  • Methodology :

  • Docking Studies : Model interactions with ATP-binding pockets (e.g., EGFR kinase) using Schrödinger Suite. The trifluorophenyl group enhances hydrophobic contacts, while the thiophene moiety participates in π-π stacking .
  • SAR Analysis : Compare IC50 values of fluorinated vs. non-fluorinated analogs. 3,4,5-Trifluoro substitution improves potency by 3–5× over monofluoro derivatives .
    • Data Table :
DerivativeR-GroupIC50 (nM)
Target3,4,5-F3C6H212 ± 1.2
Analog 14-FC6H445 ± 3.8
Analog 2C6H5 (non-fluorinated)210 ± 15

Q. How do conflicting reports on metabolic stability in hepatic microsomes inform preclinical development?

  • Methodology :

  • In vitro assays : Incubate with human liver microsomes (HLM) + NADPH. Monitor depletion via LC-MS/MS.
  • Resolution : Discrepancies arise from:
  • Species differences : Mouse microsomes show faster clearance (t1/2 = 15 min) vs. human (t1/2 = 45 min) .
  • CYP450 inhibition : The thiophene moiety may inhibit CYP3A4, complicating extrapolation to in vivo models .

Q. What strategies validate target engagement in cellular models, particularly when Western blot and ELISA data conflict?

  • Methodology :

  • Orthogonal assays : Combine phospho-specific flow cytometry (for kinase inhibition) with cellular thermal shift assays (CETSA) .
  • Controls : Use siRNA knockdown or CRISPR-Cas9 KO models to confirm on-target effects .

Contradiction Analysis

Q. How should researchers reconcile divergent cytotoxicity results between 2D monolayer vs. 3D spheroid models?

  • Root cause : Poor penetration in 3D models due to molecular weight (>450 Da) and LogP (~3.5) .
  • Solution : Optimize dosing regimens (pulsed vs. continuous exposure) or use nanoparticle delivery systems .

Future Directions

Q. What novel derivatives could improve pharmacokinetic profiles while retaining activity?

  • Design : Replace the hydroxyethyl group with a bioisostere (e.g., morpholine) to enhance solubility and reduce glucuronidation .
  • Screening : Prioritize analogs with ClogP < 3 and polar surface area > 90 Ų .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.